molecular formula C13H20N2O2 B1598082 1-(3,4-Dimethoxybenzyl)piperazine CAS No. 32231-07-5

1-(3,4-Dimethoxybenzyl)piperazine

Cat. No. B1598082
CAS RN: 32231-07-5
M. Wt: 236.31 g/mol
InChI Key: ONIFCGFFEZDWSC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)piperazine, commonly known as DMBP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications. DMBP has been found to exhibit various biochemical and physiological effects, which make it an attractive candidate for further investigation.

Scientific Research Applications

1. Analytical Studies in Designer Drug Modification

A study by Abdel-Hay et al. (2013) focused on the electron ionization mass spectrometric properties of dimethoxybenzyl-N-methylpiperazines, which includes compounds like 1-(3,4-Dimethoxybenzyl)piperazine. This research is significant for understanding the mass spectrometric behavior of such substances, aiding in the identification and analysis of novel designer drugs (Abdel-Hay, Deruiter, & Clark, 2013).

2. Potential in Cardiotropic Activity

Mokrov et al. (2019) synthesized a series of compounds including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones and found that certain derivatives demonstrated significant antiarrhythmic activity. This research highlights the potential of such compounds in developing treatments for cardiac arrhythmias (Mokrov et al., 2019).

3. Applications in Drug Synthesis

Almalghrabi et al. (2021) synthesized a series of N,N-disubstituted piperazines, including variants of dimethoxybenzyl derivatives, for potential use as designer drug analogues. This research contributes to the understanding of the chemical properties and potential applications of such compounds in pharmaceutical synthesis (Almalghrabi, Abiedalla, Dhanasakaran, Deruiter, & Clark, 2021).

4. Investigation of Piperazine Derivatives for Therapeutic Applications

Xu et al. (1995) designed and synthesized new 3,4-dimethoxybenzoyl-piperazine derivatives for potential therapeutic applications. This research indicates the exploration of piperazine derivatives in the development of new drugs (Xu, Deng, Qin, Zhang, & Yang, 1995).

5. Role in Antimicrobial Drug Development

Shroff et al. (2022) investigated the piperazine unit in various drugs, including its use in antimicrobial agents. This research underscores the importance of piperazine derivatives, such as 1-(3,4-Dimethoxybenzyl)piperazine, in developing effective antimicrobial drugs (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFCGFFEZDWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366892
Record name 1-(3,4-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)piperazine

CAS RN

32231-07-5
Record name 1-(3,4-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W MJ - Nederlands Tijdschrift Voor Geneeskunde, 1965 - europepmc.org
[SOME PHARMACOLOGICAL ASPECTS OF VASODILATOR AGENTS]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools …
Number of citations: 2 europepmc.org
G QUESNEL, R CHALAUST… - … et de therapie, 1960 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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